![molecular formula C15H18O3 B1613057 cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-21-1](/img/structure/B1613057.png)
cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
Cis-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid (CPCA) is a cyclopentane derivative of benzoic acid and is a widely used compound in organic synthesis. It is a versatile building block for the preparation of a variety of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. CPCA is also used in the synthesis of polymers, dyes, and catalysts.
Scientific Research Applications
Analytical Method Development
- Metabolite Detection in Human Urine: cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has been investigated in the development of analytical methods for detecting pyrethroid metabolites in human urine. One such method involves solid-phase extraction followed by gas chromatography-tandem mass spectrometry, enabling the detection of various pyrethroid metabolites, including cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid derivatives (Arrebola et al., 1999).
Catalytic Reactions and Synthesis
- Catalysis in Cross Coupling Reactions: The compound has been used in studies exploring the catalysis of cross-coupling reactions. Specifically, systems like cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane have been employed in the catalysis of aryl bromides with arylboronic acids, demonstrating the potential utility of cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid derivatives in synthetic chemistry (Feuerstein et al., 2001).
Biomarker Analysis
- Biomarker Identification in Environmental Exposure: The compound is also relevant in the field of environmental health, particularly in identifying biomarkers of exposure to certain chemicals. For example, derivatives of cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid have been utilized as biomarkers in studies assessing human exposure to pyrethroid insecticides (Baker, Olsson, & Barr, 2004).
Chemical Synthesis and Reactions
- Chemical Synthesis and Molecular Studies: Studies involving cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid and its derivatives have contributed to understanding various chemical reactions and synthesis processes. This includes the exploration of reactions under acidic conditions and the synthesis of specific stereochemical forms of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers (Alonso, Barba, & Yus, 1990; Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).
properties
IUPAC Name |
(1R,2S)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTWQRAGCGYSIG-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641320 | |
Record name | (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733740-21-1 | |
Record name | (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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